molecular formula C13H12ClNO4 B13936153 Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate

Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate

Cat. No.: B13936153
M. Wt: 281.69 g/mol
InChI Key: JYUAJEGBYGSXMM-UHFFFAOYSA-N
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Description

Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is a chemical compound with the molecular formula C13H12ClNO4. It is known for its unique structure, which includes a nitrophenyl group, a chloro substituent, and an alkyne moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an appropriate alkyne precursor under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the alkyne moiety can undergo cycloaddition reactions, contributing to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(5-bromo-2-nitrophenyl)hex-5-ynoate
  • Methyl 6-(5-iodo-2-nitrophenyl)hex-5-ynoate
  • Methyl 6-(5-fluoro-2-nitrophenyl)hex-5-ynoate

Uniqueness

Methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions compared to its bromo, iodo, and fluoro analogs. The chloro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and selectivity .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

methyl 6-(5-chloro-2-nitrophenyl)hex-5-ynoate

InChI

InChI=1S/C13H12ClNO4/c1-19-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15(17)18/h7-9H,2,4,6H2,1H3

InChI Key

JYUAJEGBYGSXMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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